molecular formula C9H12N4 B13327182 5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile

5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13327182
M. Wt: 176.22 g/mol
InChI Key: DIEHXQJIYWSKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile with cyclopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-carbonitrile: Lacks the cyclopropylamino group, making it less versatile in certain reactions.

    Cyclopropylamine: A simpler compound that can be used as a precursor in the synthesis of more complex molecules.

    Pyrazole Derivatives: Various pyrazole derivatives with different substituents can exhibit different chemical and biological properties.

Uniqueness

5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both the cyclopropylamino and nitrile groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

5-(cyclopropylamino)-1,3-dimethylpyrazole-4-carbonitrile

InChI

InChI=1S/C9H12N4/c1-6-8(5-10)9(13(2)12-6)11-7-3-4-7/h7,11H,3-4H2,1-2H3

InChI Key

DIEHXQJIYWSKRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C#N)NC2CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.